molecular formula C10H21N7O3 B3278596 (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide CAS No. 68040-98-2

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

Cat. No. B3278596
CAS RN: 68040-98-2
M. Wt: 287.32 g/mol
InChI Key: JRIQNVRLTYGIHN-WDSKDSINSA-N
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Description

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide, commonly known as N-Acetylcarnosine, is a dipeptide molecule consisting of beta-alanine and L-histidine. It is a naturally occurring compound that has been studied for its potential applications in various fields, including ophthalmology, neuroprotection, and anti-aging.

Mechanism Of Action

N-Acetylcarnosine works by inhibiting the formation of advanced glycation end products (AGEs), which are compounds that can cause damage to proteins and other molecules in the body. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

N-Acetylcarnosine has been shown to have a number of biochemical and physiological effects. It can help to reduce inflammation, improve cellular energy production, and enhance the immune system. It has also been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

N-Acetylcarnosine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, making it easy to administer to cells or animals. However, one limitation of N-Acetylcarnosine is that it can be difficult to work with in certain assays due to its relatively large size and complex structure.

Future Directions

There are several potential future directions for research on N-Acetylcarnosine. One area of interest is its potential applications in anti-aging and longevity research. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to understand the mechanisms underlying its anti-inflammatory and immune-enhancing effects, as well as its potential applications in other fields such as sports performance and wound healing.
In conclusion, N-Acetylcarnosine is a dipeptide molecule that has shown promise in a number of scientific research applications. Its potential benefits in ophthalmology, neuroprotection, and anti-aging make it an interesting compound for further study. While there are some limitations to working with N-Acetylcarnosine in lab experiments, its relative stability and water solubility make it a promising candidate for future research.

Scientific Research Applications

N-Acetylcarnosine has been extensively studied for its potential benefits in ophthalmology. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the eyes from damage caused by free radicals and oxidative stress. Studies have also suggested that N-Acetylcarnosine can help to prevent and treat cataracts, a common age-related eye condition.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N7O3/c11-5(2-1-3-16-10(14)15)9(20)17-6(8(13)19)4-7(12)18/h5-6H,1-4,11H2,(H2,12,18)(H2,13,19)(H,17,20)(H4,14,15,16)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIQNVRLTYGIHN-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
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(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
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(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
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(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
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(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide
Reactant of Route 6
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

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